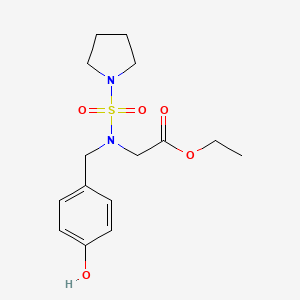
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a hydroxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be introduced through nucleophilic substitution reactions, where the sulfonamide derivative reacts with 4-hydroxybenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxybenzyl group can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxybenzyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Ethyl-2-pyrrolidone: Used as a solvent and catalyst.
N-Methyl-2-pyrrolidone: Similar applications as N-Ethyl-2-pyrrolidone but with different properties.
Indole Derivatives: Known for their diverse biological activities.
Uniqueness
Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
特性
分子式 |
C15H22N2O5S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
ethyl 2-[(4-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate |
InChI |
InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-5-7-14(18)8-6-13)23(20,21)16-9-3-4-10-16/h5-8,18H,2-4,9-12H2,1H3 |
InChIキー |
FYKBCEULEVPIOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(CC1=CC=C(C=C1)O)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

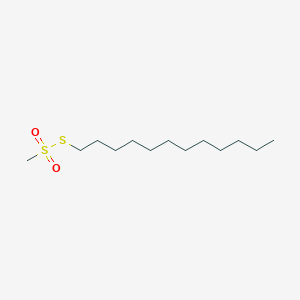
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)


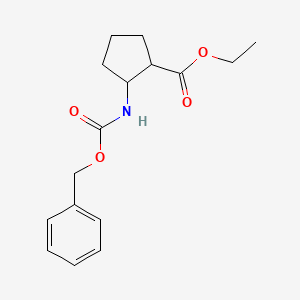

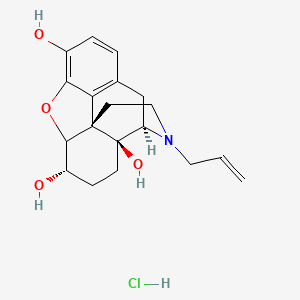

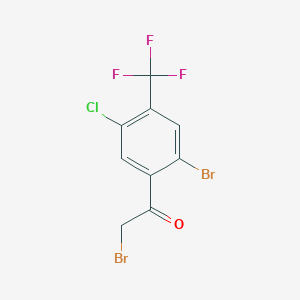
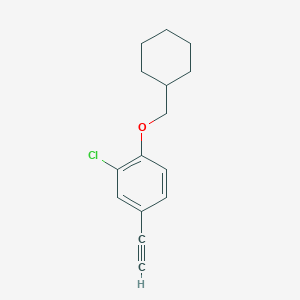
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
